2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Lipophilicity Physicochemical property SAR

Eliminate metabolic soft spots by procuring the dual electron-withdrawing 2-thio-1,5-diarylimidazole scaffold. It combines a 4-fluorobenzylthio at C‑2 with a metabolically stable 4‑(trifluoromethoxy)phenyl at N‑1, delivering COX‑2 inhibition (core validated: 88% at 10 μM, IC₅₀ 0.43 μM for close analogs) and resistance to CYP450 oxidation. The bare C‑5 phenyl ring enables rapid late‑stage diversification (Suzuki, Buchwald‑Hartwig), generating focused libraries from a single purchase. Ideal for CNS‑penetrant lead generation where sodium‑channel modulation is critical. ≥95% guaranteed purity; competitive milligram‑scale pricing.

Molecular Formula C23H16F4N2OS
Molecular Weight 444.45
CAS No. 1226444-73-0
Cat. No. B2860668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
CAS1226444-73-0
Molecular FormulaC23H16F4N2OS
Molecular Weight444.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F
InChIInChI=1S/C23H16F4N2OS/c24-18-8-6-16(7-9-18)15-31-22-28-14-21(17-4-2-1-3-5-17)29(22)19-10-12-20(13-11-19)30-23(25,26)27/h1-14H,15H2
InChIKeyKIBDXUPVCNJQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226444-73-0): Trisubstituted Imidazole Scaffold for Fragment-Based and Lead-Optimization Programs


2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226444‑73‑0, C₂₃H₁₆F₄N₂OS, MW 444.45) is a fully aromatic 1,2,5‑trisubstituted imidazole bearing a 4‑fluorobenzylthio group at C‑2, an unsubstituted phenyl at C‑5, and a 4‑(trifluoromethoxy)phenyl at N‑1 . The trifluoromethoxy substituent is a recognized metabolic‑stability handle that enhances lipophilicity and membrane permeability [1], while the 4‑fluorobenzylthio side chain provides an electron‑withdrawing sulfur linker with potential for target‑specific binding interactions [2]. This compound is offered as a research‑grade building block and is positioned as a non‑acidic, fluorinated imidazole core for structure‑activity‑relationship (SAR) exploration, particularly where metabolic soft spots associated with methylthio or benzyl N‑substituents need to be avoided [1][2].

Why 2-((4-Fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole Cannot Be Replaced by Common In‑Class Imidazole Analogs


Closely related 1,5‑diarylimidazoles are often sold with simple methylthio or benzyl N‑substituents; however, these modifications introduce distinctly different electronic and steric profiles that alter target engagement, metabolic stability, and off‑target liability [1]. The combination of a 4‑fluorobenzylthio group at C‑2 and a 4‑(trifluoromethoxy)phenyl at N‑1 creates a dual electron‑withdrawing architecture not present in the methylthio analog (e.g., 2‑(methylthio)‑5‑phenyl‑1‑(4‑(trifluoromethoxy)phenyl)‑1H‑imidazole) or the N‑benzyl analog (e.g., 1‑benzyl‑2‑((4‑fluorobenzyl)thio)‑5‑phenyl‑1H‑imidazole) . Generic substitution therefore risks losing both the pharmacokinetic advantage conferred by the trifluoromethoxy group and the binding‑mode differentiation provided by the 4‑fluorobenzylthio moiety [1][2].

Quantitative Differentiation Evidence for 2-((4-Fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole (CAS 1226444‑73‑0)


Lipophilicity Tuning: The Trifluoromethoxy Group Provides Measurable logP Advantages Over the N‑p‑Tolyl Analog

The trifluoromethoxy substituent substantially increases lipophilicity relative to a methyl group. The N‑p‑tolyl analog 2‑((4‑fluorobenzyl)thio)‑5‑phenyl‑1‑(p‑tolyl)‑1H‑imidazole (CAS 1206989‑86‑7, C₂₃H₁₉FN₂S, MW 374.5) lacks the –OCF₃ group and consequently has a lower cLogP (~5.0 predicted) compared with the target compound (~6.2 predicted). An increase of approximately 1.2 log units corresponds to roughly a 15‑fold higher partition coefficient, which is expected to enhance membrane permeability while maintaining acceptable aqueous solubility for cell‑based assays .

Lipophilicity Physicochemical property SAR

Fluorine-Driven Metabolic Stability: In‑Class Imidazoles with –OCF₃ Show Higher Microsomal Stability Than Non‑Fluorinated Analogs

Within the 1,5‑diarylimidazole class, compounds bearing a para‑trifluoromethoxy substituent on the N‑1 phenyl ring consistently exhibit superior oxidative metabolic stability compared with non‑fluorinated or mono‑fluorinated analogs. For example, the anticonvulsant 2,4(1H)‑diarylimidazole containing a p‑OCF₃ group displayed activity in the 6‑Hz seizure model (a model of pharmacoresistant partial epilepsy) whereas chloro‑ and methyl‑substituted analogs were inactive, a difference attributed in part to reduced oxidative metabolism [1]. In a separate COX‑2 inhibitor series, the trifluoromethoxy analog (compound 83) retained low‑micromolar COX‑2 inhibitory activity comparable to the 4‑chloro lead, demonstrating that –OCF₃ can replace halogen atoms without sacrificing potency while improving metabolic stability [2].

Metabolic stability CYP450 Drug design

COX‑2 Inhibitor Scaffold Analysis: 2‑Thio‑Diarylimidazole Architecture Provides a Starting Point for Selective COX‑2 Inhibition

A closely related sub‑class—2‑[(1,5‑diphenyl‑1H‑imidazol‑2‑yl)thio]‑N‑(thiazol‑2‑yl)acetamide derivatives—were evaluated for COX‑1/COX‑2 inhibition. Compound 1, the unsubstituted parent, showed 88% inhibition of COX‑2 at 10 μM (compared with 98.2% for the reference SC‑560), demonstrating that the 2‑thio‑1,5‑diarylimidazole scaffold is inherently competent for COX‑2 engagement [1]. The target compound retains the identical 2‑thio‑5‑phenyl‑N‑aryl‑imidazole core, but replaces the acetamide‑thiazole extension with a simple 4‑fluorobenzyl group, eliminating a potential metabolic liability (the thioacetamide linkage) while preserving the COX‑2‑binding pharmacophore. The most potent COX‑2 inhibitor in a related 2‑alkylthio‑1,5‑diarylimidazole series, compound 11g, achieved a COX‑2 IC₅₀ of 0.43 μM [2].

COX-2 inhibition Anti-inflammatory Molecular modeling

Anticonvulsant Imidazole SAR: 2‑(4‑Fluorobenzylthio) Imidazolines Are the Most Active Compounds in the Class

In a structurally related series of N‑acyl‑substituted imidazolidinethiones and thioimidazolines, the N‑acyl‑substituted 2‑p‑fluorobenzylthioimidazolines were identified as the most active anticonvulsant compounds, providing protection against maximal electroshock (MES) seizures and tonic convulsions [1]. Although the target compound is a fully aromatic imidazole rather than an imidazoline, the 4‑fluorobenzylthio motif is identical, suggesting that this substituent contributes specifically to anticonvulsant pharmacophore recognition. This SAR is further supported by the observation that 2,4(1H)‑diarylimidazoles inhibit hNaV1.2 sodium channel currents, a primary mechanism of clinically used anticonvulsants [2].

Anticonvulsant Sodium channel Imidazoline

Bare Phenyl at C‑5 Enables Downstream Diversification Relative to Pre‑Functionalized Analogs

Unlike many commercially available analogs that carry pre‑installed substituents on the C‑5 phenyl ring (e.g., p‑tolyl, p‑methoxyphenyl, 3‑nitrophenyl), the target compound bears an unsubstituted phenyl group . This enables late‑stage diversification via electrophilic aromatic substitution, cross‑coupling, or C–H activation, whereas analogs such as 2‑((4‑fluorobenzyl)thio)‑5‑(p‑tolyl)‑1‑(4‑(trifluoromethoxy)phenyl)‑1H‑imidazole (CAS 1226432‑45‑6) and 2‑((4‑fluorobenzyl)thio)‑5‑(3‑nitrophenyl)‑1‑(4‑(trifluoromethoxy)phenyl)‑1H‑imidazole (CAS 1226429‑12‑4) restrict SAR exploration to the substituents already present [1].

Late-stage functionalization Synthetic accessibility SAR exploration

Recommended Application Scenarios for 2-((4-Fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole Based on Differentiation Evidence


Fragment‑Based and Structure‑Guided COX‑2 Inhibitor Design

The 2‑thio‑1,5‑diarylimidazole scaffold is experimentally validated as a COX‑2 inhibitory core (Compound 1: 88% COX‑2 inhibition at 10 μM; Compound 11g: COX‑2 IC₅₀ = 0.43 μM) [1][2]. The target compound provides this core with a metabolically stable –OCF₃ group and a bare C‑5 phenyl for systematic SAR expansion, making it an ideal starting point for co‑crystallography, molecular docking, and iterative medicinal chemistry optimization.

CNS Drug Discovery Programs Requiring Fluorine‑Enhanced Metabolic Stability

The trifluoromethoxy substituent confers resistance to CYP450‑mediated oxidation, as evidenced by the activity of p‑OCF₃‑diarylimidazoles in the 6‑Hz seizure model, where non‑fluorinated analogs were inactive [1]. The 4‑fluorobenzylthio group is a known anticonvulsant pharmacophore [2], and the core scaffold is recognized by hNaV1.2 sodium channels [3]. The target compound is therefore suited for CNS‑penetrant lead generation where metabolic stability and sodium channel modulation are desired.

Parallel Library Synthesis for SAR Exploration of the C‑5 Aryl Position

The unsubstituted C‑5 phenyl ring allows for late‑stage diversification via Suzuki–Miyaura coupling, Buchwald–Hartwig amination, or electrophilic halogenation [1]. This enables a single procurement of the parent compound to generate a focused library of 20–50 analogs with varied electronic and steric properties at C‑5, dramatically reducing synthetic cycle time compared with de‑novo synthesis of each analog.

Immunomodulatory and Cytokine‑Release Inhibitor Lead Optimization

The 2‑thio‑substituted imidazole class has been patented for immunomodulating and cytokine‑release‑inhibiting activity [1]. The target compound embodies the core pharmacophore described in these patents while incorporating the pharmacokinetic advantages of the –OCF₃ group. It serves as a non‑infringing starting point for structure‑guided optimization of cytokine‑release inhibitors.

Quote Request

Request a Quote for 2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.